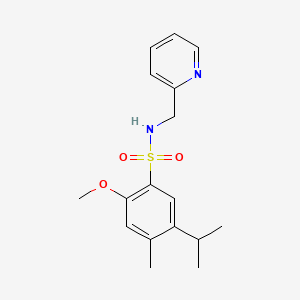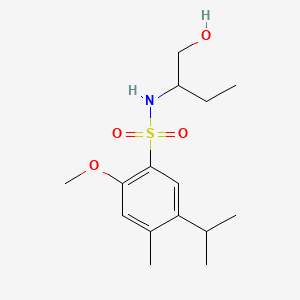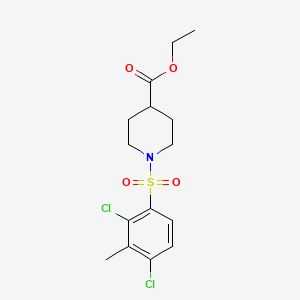amine CAS No. 1206131-29-4](/img/structure/B603099.png)
[(4-Chloro-3-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated and methoxylated benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)sulfonylamine typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The acylated product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions.
Amination: The final step involves the reaction of the sulfonylated intermediate with 2-hydroxypropylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of (4-Chloro-3-methoxyphenyl)sulfanylamine.
Substitution: Formation of (4-Amino-3-methoxyphenyl)sulfonylamine.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-3-methoxyphenyl)sulfonylamine can be compared with similar compounds such as:
(4-Chloro-3-methoxyphenyl)sulfonylamine: Similar structure but with a different alkyl chain length.
(4-Chloro-3-methoxyphenyl)sulfonylamine: Another analog with a longer alkyl chain.
(4-Chloro-3-methoxyphenyl)sulfonylamine: An isomer with a branched alkyl chain.
The uniqueness of (4-Chloro-3-methoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1206131-29-4 |
|---|---|
Molekularformel |
C10H14ClNO4S |
Molekulargewicht |
279.74g/mol |
IUPAC-Name |
4-chloro-N-(2-hydroxypropyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)8-3-4-9(11)10(5-8)16-2/h3-5,7,12-13H,6H2,1-2H3 |
InChI-Schlüssel |
BVRIIFJPRWUOBR-UHFFFAOYSA-N |
SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)
![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)

![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
amine](/img/structure/B603037.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
